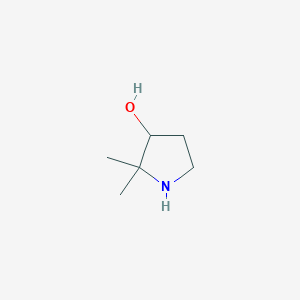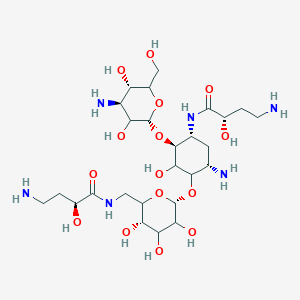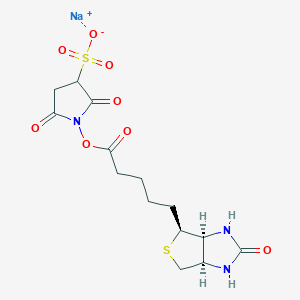
N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synaptic Transmission Inhibition
Research has revealed that compounds structurally related to AM404, which is similar in structure to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride," can inhibit synaptic transmission between neurons. This inhibition occurs independently of cannabinoid CB1 receptors, highlighting a potential for the modulation of synaptic activity without engaging cannabinoid pathways (Kelley & Thayer, 2004).
Corrosion Inhibition
N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide has been identified as an effective corrosion inhibitor for steel in acidic environments. This finding suggests applications in protecting metal surfaces against corrosion, offering insights into the chemical's potential industrial applications (Rajendraprasad et al., 2020).
Soluble Epoxide Hydrolase Inhibition
The discovery of piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase presents an opportunity for therapeutic intervention in diseases where epoxide hydrolases play a crucial role. These inhibitors could be vital in exploring treatments for cardiovascular diseases and inflammatory disorders (Thalji et al., 2013).
Electrochemical Behavior
The electrochemical behavior of related compounds has been studied, highlighting their potential in various electrochemical applications and possibly influencing the development of new materials or analytical methods (Ye et al., 2012).
Metabolic Studies
Compounds similar to "N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride" have been used to study metabolic pathways in different organisms, offering insights into their disposition, potential therapeutic uses, and safety profiles. For instance, the metabolic disposition of casopitant, a neurokinin-1 receptor antagonist, provides valuable information on its absorption, distribution, metabolism, and elimination, which is crucial for its development and use in treating nausea and vomiting associated with chemotherapy (Miraglia et al., 2010).
Propiedades
IUPAC Name |
N-(3-methylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNONJYHYNXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)
![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)
